3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is classified as a bicyclic derivative, which is significant in pharmacological contexts due to its interaction with various biological targets. The compound's molecular formula is with a molecular weight of approximately 501.73 g/mol .
The synthesis of 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multiple steps that may include cyclization reactions and functional group transformations. While specific synthetic routes are not detailed in the provided sources, similar compounds often undergo:
Technical details regarding the exact reagents and conditions would require access to specific synthetic protocols or patents detailing these methods.
The molecular structure of 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can be represented using various structural formulas:
Clc1ccc(cc1)N1C(=O)C2C(C1=O)C(N(O2)c1ccccc1)c1ccc(c(c1)Br)FThis notation provides a compact representation of the compound's structure that can be used in cheminformatics applications.
The compound may participate in various chemical reactions typical for compounds containing oxazole and pyrrole moieties:
Technical details regarding these reactions would depend on the experimental conditions and specific reagents used.
While specific mechanisms of action for this compound are not explicitly detailed in available literature, compounds with similar structures often interact with biological targets such as receptors or enzymes.
Data supporting these mechanisms would typically be derived from biological assays or pharmacological studies.
Relevant data regarding these properties can be sourced from experimental studies or chemical databases.
The primary applications of 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione are likely found within medicinal chemistry and drug development:
Research into its efficacy and safety profiles would be essential for advancing its applications in therapeutic contexts.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2